molecular formula C8H7Cl2NO2 B155263 Ethyl 2,6-dichloroisonicotinate CAS No. 1604-14-4

Ethyl 2,6-dichloroisonicotinate

Cat. No.: B155263
CAS No.: 1604-14-4
M. Wt: 220.05 g/mol
InChI Key: PVPBMYSZXFNZOM-UHFFFAOYSA-N
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Description

Safety and Hazards

Ethyl 2,6-dichloroisonicotinate can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Ethyl 2,6-dichloroisonicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-dichloroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

ethyl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBMYSZXFNZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166874
Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-14-4
Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
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Record name 1604-14-4
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Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-isonicotinic acid ethyl ester
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Synthesis routes and methods I

Procedure details

2,6-Dichloroisonicotinic acid (4.0 g) (prepared according to M. M Robinson, J.Amer.Chem.Soc. 80,5481,1958) was dissolved in ethanol (20 ml) and concentrated sulphuric acid (1 ml). After 6 hours at 80°, the solution was cooled, concentrated in vacuo and the residue worked up in the usual manner to give ethyl-2,6-dichloroisonicotinate (3.7 g). NMR 1H: 7.84(2H,s), 4.48(2H,q), 1.48(3H,t).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloroisonicotinic acid (20.0 g, 104 mmol) in ethanol (250 mL) and H2SO4 (5 mL) is stirred at 80° C. for 28 h. The solvent is removed in vacuo and the residue is dissolved in EA, washed with sat. aq. NaHCO3 solution and water, dried over MgSO4, filtered and evaporated to give 2,6-dichloroisonicotinic acid ethyl ester (17.7 g) as a brownish solid; LC-MS: tR=1.31 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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